1-[3-(4-ethylphenyl)propanoyl]indoline
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-3-(4-ethylphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO/c1-2-15-7-9-16(10-8-15)11-12-19(21)20-14-13-17-5-3-4-6-18(17)20/h3-10H,2,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSPSYZDJPQHYIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CCC(=O)N2CCC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 1 3 4 Ethylphenyl Propanoyl Indoline
Retrosynthetic Analysis of the 1-[3-(4-ethylphenyl)propanoyl]indoline Scaffold
A retrosynthetic analysis of the target molecule, this compound, provides a roadmap for its synthesis. This process involves the deconstruction of the molecule into simpler, commercially available, or readily synthesizable precursors.
Disconnection at the N-Acyl Bond
The most logical and common retrosynthetic disconnection point in N-acylindolines is the amide bond. This C-N bond cleavage simplifies the molecule into two key fragments: the indoline (B122111) core and the 3-(4-ethylphenyl)propanoyl side chain. This approach is synthetically viable as the forward reaction, an N-acylation, is a well-established and generally high-yielding transformation.
Fragmentation into Indoline and 3-(4-ethylphenyl)propanoyl Moieties
Following the disconnection at the N-acyl bond, the retrosynthetic pathway yields two primary building blocks:
Indoline: A saturated bicyclic amine that forms the core of the target molecule.
3-(4-ethylphenyl)propanoyl moiety: This acyl group can be derived from its corresponding carboxylic acid, 3-(4-ethylphenyl)propanoic acid, or an activated derivative such as an acyl chloride.
This fragmentation allows for the separate synthesis of each component, which can then be coupled in the final step to afford the desired product.
Synthesis of the Indoline Core
The indoline scaffold is typically accessed through the reduction of indole (B1671886), its aromatic counterpart. Therefore, the synthesis of the indoline core first requires the construction of the indole ring system.
Classical Indole Synthesis Routes and Subsequent Reduction to Indoline
Several classical methods are available for the synthesis of the indole nucleus, which can then be reduced to indoline.
The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a robust and widely used method for preparing indoles from the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. jst.go.jpub.edu The reaction proceeds through the formation of a phenylhydrazone, which then undergoes a ub.eduub.edu-sigmatropic rearrangement to form the indole ring. jst.go.jp
A variety of Brønsted and Lewis acids can catalyze this reaction, including HCl, H₂SO₄, and zinc chloride. jst.go.jp While the Fischer indole synthesis is highly versatile for substituted indoles, the direct synthesis of unsubstituted indole from phenylhydrazine and acetaldehyde (B116499) is often problematic. nih.gov A common variation to circumvent this involves the use of pyruvic acid, which reacts with phenylhydrazine to form indole-2-carboxylic acid. Subsequent decarboxylation of this intermediate yields the desired unsubstituted indole.
Table 1: Examples of Fischer Indole Synthesis Conditions
| Phenylhydrazine Derivative | Carbonyl Compound | Acid Catalyst | Product | Reference |
| Phenylhydrazine | Pyruvic acid | Sulfuric Acid | Indole-2-carboxylic acid | nih.gov |
| Phenylhydrazine | Suberone | Polyphosphoric Acid | 2,3-Cycloheptenoindole | jst.go.jp |
The Larock indole synthesis is a powerful palladium-catalyzed heteroannulation reaction between an ortho-iodoaniline and a disubstituted alkyne to produce 2,3-disubstituted indoles. wikipedia.orgsynarchive.com This method offers a high degree of flexibility and functional group tolerance. wikipedia.org For the synthesis of an unsubstituted indole precursor, the reaction would theoretically involve ortho-iodoaniline and acetylene. The reaction is typically carried out in the presence of a palladium catalyst, such as palladium(II) acetate, a base like potassium carbonate, and often a chloride source such as lithium chloride. wikipedia.org
The mechanism involves the oxidative addition of the ortho-iodoaniline to the palladium(0) catalyst, followed by alkyne insertion and reductive elimination to form the indole ring. ub.edu
Table 2: Typical Reagents for Larock Indole Synthesis
| Component | Example Reagent | Role | Reference |
| Aniline (B41778) Derivative | o-Iodoaniline | Starting Material | wikipedia.org |
| Alkyne | Disubstituted Alkyne | Starting Material | wikipedia.org |
| Catalyst | Palladium(II) Acetate | Catalyst | synarchive.com |
| Base | Potassium Carbonate | Base | synarchive.com |
| Additive | Lithium Chloride | Additive | synarchive.com |
Once indole is synthesized, the subsequent reduction to indoline can be achieved through various methods, including catalytic hydrogenation or chemical reduction.
Reissert Indole Synthesis and Derivatives
The Reissert indole synthesis is a foundational method for creating indole rings, which are the direct precursors to indolines. wikipedia.orgnih.gov The classic approach involves the condensation of an ortho-nitrotoluene derivative with diethyl oxalate, catalyzed by a base such as potassium ethoxide, which has demonstrated greater efficacy than sodium ethoxide. wikipedia.orgyoutube.com This initial step yields an ethyl o-nitrophenylpyruvate intermediate. wikipedia.orgresearchgate.net
The subsequent and crucial step is a reductive cyclization of this intermediate. Various reducing systems can be employed, including zinc dust in acetic acid or iron powder in acetic acid/ethanol, to convert the nitro group to an amine, which then spontaneously cyclizes. wikipedia.orgresearchgate.net This process typically forms an indole-2-carboxylic acid. researchgate.netyoutube.com If the unsubstituted indole is desired, the carboxylic acid group can be removed via heating. wikipedia.orgresearchgate.net To obtain the indoline scaffold required for the title compound, the synthesized indole undergoes a final hydrogenation step, saturating the double bond in the five-membered ring.
The mechanism proceeds through the formation of a carbanion on the methyl group of o-nitrotoluene, stabilized by the electron-withdrawing nitro group. This carbanion attacks the diethyl oxalate, leading to the pyruvate (B1213749) intermediate after the elimination of an ethoxide ion. youtube.comyoutube.com The subsequent reduction and acid-catalyzed cyclization complete the indole ring formation. youtube.com
| Reaction Stage | Reagents | Purpose | Reference(s) |
| Condensation | o-nitrotoluene, Diethyl oxalate, Potassium ethoxide | Formation of ethyl o-nitrophenylpyruvate | wikipedia.orgyoutube.com |
| Reductive Cyclization | Zinc dust, Acetic acid | Reduction of nitro group and cyclization to form indole-2-carboxylic acid | wikipedia.orgresearchgate.net |
| Decarboxylation | Heat | Removal of the carboxylic acid group (optional) | researchgate.net |
| Hydrogenation | H₂, Metal Catalyst (e.g., Pd/C) | Reduction of the indole to an indoline | researchgate.net |
Modern and Green Chemistry Approaches to Indoline Production
Contemporary synthetic chemistry emphasizes the development of environmentally benign and efficient methodologies. researchgate.netjsynthchem.com The production of indolines has benefited significantly from these "green" approaches, which aim to reduce waste, avoid hazardous reagents, and improve energy efficiency.
Key green strategies for indoline synthesis include:
Aqueous Synthesis : The use of water as a reaction solvent is highly advantageous due to its low cost and environmental friendliness. Iridium-catalyzed reactions have been developed for the functionalization of indolines in water, showcasing a move away from volatile organic solvents. organic-chemistry.orgnih.gov
Electrochemical Methods : Electrochemistry offers a sustainable pathway for constructing indoline scaffolds. For instance, an electrocatalytic triamination of alkynes can produce functionalized indolines without the need for traditional, often stoichiometric, oxidants or transition metal catalysts. rsc.org
Flow Chemistry : Performing reactions in continuous flow systems, as opposed to batch processing, can significantly reduce reaction times and waste. researchgate.net The synthesis of indoline derivatives in flow reactors often employs catalytic hydrogenation, replacing less environmentally friendly chemical reducing agents. researchgate.net
Multicomponent Reactions (MCRs) : MCRs are highly efficient processes where three or more reactants combine in a single step to form a complex product, thereby minimizing intermediate separation steps and improving atom economy. rsc.org Protocols for creating complex spiro[indoline-pyrrolidine] structures via three-component reactions highlight the power of this approach. beilstein-journals.org
| Green Method | Key Features | Advantages | Reference(s) |
| Aqueous Synthesis | Iridium catalyst, Water as solvent | Environmentally benign, Low cost, Reduced organic waste | organic-chemistry.orgnih.gov |
| Electrochemical Synthesis | Redox catalyst (e.g., TEMPO), N-H cleavage | Avoids terminal oxidants and transition metals | rsc.org |
| Flow Chemistry | Continuous processing, Catalytic hydrogenation | Reduced reaction times, Lower waste, Improved safety | researchgate.net |
| Multicomponent Reactions | One-pot synthesis from ≥3 starting materials | High atom economy, Step efficiency, Molecular diversity | rsc.orgbeilstein-journals.org |
Selective Functionalization Strategies for the Indoline Nitrogen Atom (N-1)
The functionalization of the nitrogen atom (N-1) of the indoline ring is the final key step in the synthesis of the title compound. While the parent indole system presents a challenge of competitive functionalization at the C3 position, the saturated nature of indoline simplifies this issue, making the N-1 atom the primary site of nucleophilic reactivity. researchgate.net However, achieving high selectivity remains a critical focus of synthetic design.
Strategies for selective N-functionalization often draw from methods developed for indoles:
Controlling Reactivity : In indole chemistry, one strategy to ensure N-functionalization is to introduce an electron-withdrawing group at the C2 position, which increases the acidity of the N-H bond and reduces the nucleophilicity of the C3 position. researchgate.net
Catalytic N-Alkylation and N-Arylation : Modern catalytic systems offer precise control. For example, iridium-catalyzed N-alkylation using alcohols as alkylating agents in water is a green and highly selective method. organic-chemistry.orgnih.gov Similarly, metal-catalyzed cross-coupling reactions using palladium, nickel, or copper catalysts are standard procedures for N-arylation. nih.gov
N-Acylation : For the synthesis of this compound, N-acylation is the required transformation. This is typically achieved by reacting the indoline with an acylating agent. The inherent nucleophilicity of the indoline nitrogen readily attacks the electrophilic carbonyl carbon of the acyl group. The selectivity for N-acylation over C-acylation is high due to the saturated heterocyclic ring.
Synthesis of the 3-(4-ethylphenyl)propanoyl Moiety
The construction of the acyl side-chain is a distinct synthetic challenge that is addressed in two parts: the formation of the substituted aromatic ring and the extension of the propanoyl chain.
Construction of the Ethylphenyl Substructure
The 4-ethylphenyl group is a common chemical substructure. It can be synthesized via standard electrophilic aromatic substitution reactions. The most common methods starting from benzene (B151609) are:
Friedel-Crafts Alkylation : Direct reaction of benzene with an ethylating agent like ethyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). This method's primary drawback is the potential for over-alkylation, as the product (ethylbenzene) is more reactive than the starting material.
Friedel-Crafts Acylation followed by Reduction : A more controlled, two-step method involves the acylation of benzene with acetyl chloride to form acetophenone. The resulting ketone is then reduced to an ethyl group using methods like the Clemmensen (Zn(Hg), HCl) or Wolff-Kishner (H₂NNH₂, KOH) reduction. This sequence avoids polyalkylation and ensures the correct isomer.
In many synthetic schemes, derivatives such as 4-ethylbenzaldehyde (B1584596) or 4-ethylbenzyl chloride are used as commercially available starting materials. uomphysics.net
Formation of the Propanoyl Chain via Carboxylation or Acylation Reactions
With the ethylbenzene (B125841) substructure in place, the three-carbon propanoyl chain must be constructed and attached. A direct Friedel-Crafts acylation of ethylbenzene with propanoyl chloride would place the carbonyl group at the C1 position, adjacent to the ring, which is not the desired structure. researchgate.net Therefore, multi-step homologation strategies are required.
A highly effective route involves building the acid precursor, 3-(4-ethylphenyl)propanoic acid, which is then converted to the reactive acyl chloride.
Synthetic Pathway to 3-(4-ethylphenyl)propanoic acid:
From 4-ethylbenzyl halide : A malonic ester synthesis can be employed. 4-Ethylbenzyl chloride is reacted with diethyl malonate, and the resulting diester is hydrolyzed and decarboxylated to yield the target acid.
From 4-ethylphenethyl halide : A more direct route involves the formation of a Grignard reagent from 4-ethylphenethyl bromide. This organometallic intermediate is then reacted with carbon dioxide (carboxylation) followed by an acidic workup to produce 3-(4-ethylphenyl)propanoic acid. youtube.com
Once the carboxylic acid is obtained, it is converted to the highly reactive 3-(4-ethylphenyl)propanoyl chloride using standard reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). quora.comtuttee.cochemguide.co.uk
Coupling Strategies for N-Acylation of Indoline
The final convergent step in the synthesis is the formation of the amide bond between the indoline nitrogen and the 3-(4-ethylphenyl)propanoyl moiety. Several effective coupling strategies exist for this N-acylation reaction.
Acyl Chloride Method : The most traditional approach involves the reaction of indoline with the pre-formed 3-(4-ethylphenyl)propanoyl chloride . This is a robust nucleophilic acyl substitution reaction. It is typically performed in the presence of a tertiary amine base, such as triethylamine (B128534) or pyridine, to act as a scavenger for the hydrogen chloride (HCl) gas that is produced as a byproduct. rsc.org
Carboxylic Acid Coupling Reagents : To avoid the handling of reactive and potentially unstable acyl chlorides, direct coupling of the carboxylic acid with the indoline is a popular alternative. This is achieved using peptide coupling reagents. A common choice is dicyclohexylcarbodiimide (B1669883) (DCC) , often used with an activating agent like 4-dimethylaminopyridine (DMAP) . researchgate.net This method forms the amide bond under milder conditions, although it produces a dicyclohexylurea byproduct that must be removed.
Alternative Acyl Sources : Research has explored other acylating agents for their chemoselectivity and stability. Thioesters, for example, can be used to N-acylate indoles in the presence of a base like cesium carbonate (Cs₂CO₃) at elevated temperatures. nih.gov Organocatalytic methods, such as those using N-heterocyclic carbenes (NHCs), can facilitate the N-acylation of heterocycles with aldehydes under mild, oxidative conditions. rsc.org
| Coupling Strategy | Reagents | Conditions | Advantages | Reference(s) |
| Acyl Chloride | 3-(4-ethylphenyl)propanoyl chloride, Triethylamine | Anhydrous solvent (e.g., DCM, THF) | High reactivity, good yields | rsc.org |
| DCC Coupling | 3-(4-ethylphenyl)propanoic acid, DCC, DMAP | Anhydrous solvent, room temperature | Milder conditions, avoids acyl chloride preparation | researchgate.net |
| Thioester Acylation | S-alkyl 3-(4-ethylphenyl)propanethioate, Cs₂CO₃ | High temperature (e.g., xylene, 140°C) | Uses stable acyl source, good chemoselectivity | nih.gov |
| Organocatalysis | 3-(4-ethylphenyl)propanal, NHC catalyst, Oxidant | Mild, ambient temperature | High functional group tolerance | rsc.org |
Amidation Reactions and Optimization
The direct amidation of indoline with 3-(4-ethylphenyl)propanoic acid represents the most atom-economical approach to this compound. This transformation, however, often requires activation of the carboxylic acid or the use of coupling agents to proceed efficiently.
A common laboratory-scale synthesis involves the conversion of 3-(4-ethylphenyl)propanoic acid to its more reactive acyl chloride derivative, 3-(4-ethylphenyl)propanoyl chloride. The subsequent reaction with indoline, typically in the presence of a non-nucleophilic base like triethylamine in an aprotic solvent such as dichloromethane, affords the target amide.
Alternatively, a variety of coupling reagents have been developed to facilitate the direct amidation of carboxylic acids. Reagents such as dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt), are effective in promoting the formation of the amide bond under mild conditions.
Optimization of these reactions involves screening of solvents, bases, and coupling agents to maximize yield and minimize side products. The choice of conditions can be critical, as the nucleophilicity of indoline can be modest. nih.gov The reaction temperature and stoichiometry of the reagents are also key parameters to control for an efficient synthesis.
Interactive Data Table: Optimization of Amidation Reaction Conditions
| Entry | Coupling Agent | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Thionyl Chloride | Pyridine | Toluene | 80 | Hypothetical 85 |
| 2 | Oxalyl Chloride | Triethylamine | Dichloromethane | 0 to RT | Hypothetical 90 |
| 3 | DCC/HOBt | DMAP | DMF | RT | Hypothetical 78 |
| 4 | EDC/HOBt | DIPEA | CH2Cl2 | RT | Hypothetical 82 |
| 5 | T3P | Pyridine | Ethyl Acetate | 50 | Hypothetical 88 |
This table presents hypothetical data for the synthesis of this compound based on common amidation protocols.
Catalyst Systems for Efficient Bond Formation
To overcome the limitations of stoichiometric coupling agents, which generate significant waste, catalytic methods for direct amidation have gained prominence. Boronic acid catalysts, particularly ortho-iodoarylboronic acids, have been shown to be effective for the direct amidation of a range of carboxylic acids and amines, including indoles. nih.govsigmaaldrich.comorganic-chemistry.org For the synthesis of this compound, a catalyst such as 5-methoxy-2-iodophenylboronic acid (MIBA) could be employed. nih.govsigmaaldrich.com These reactions are typically run at room temperature in the presence of molecular sieves to remove the water byproduct, driving the equilibrium towards the amide product. nih.gov
Transition metal catalysts also offer powerful alternatives for amide bond formation. While direct C-H activation of indoline at the N-1 position for acylation is challenging, rhodium-catalyzed systems have been developed for the synthesis of 2-substituted indolines and could potentially be adapted for N-acylation. nih.gov Palladium-catalyzed methods are also well-established for C-N bond formation and have been applied to the synthesis of N-aryl indolines. nih.gov The direct acylation of indoline C-H bonds has also been achieved using palladium catalysis, although this typically targets the benzene ring. organic-chemistry.org
Interactive Data Table: Catalytic Systems for Amidation
| Catalyst System | Reactants | Conditions | Potential Outcome for Target |
| o-Iodoarylboronic acid | Indoline, 3-(4-ethylphenyl)propanoic acid | Molecular sieves, RT | Direct formation of the amide bond. nih.govsigmaaldrich.com |
| Rh(I) complexes | Indoline, activated acyl donor | Inert atmosphere, various solvents | Potential for catalytic N-acylation. |
| Pd(II) complexes | Indoline, acylating agent | Ligand, base, elevated temp. | Established for C-N bond formation, adaptable for N-acylation. |
This table summarizes potential catalytic approaches based on existing literature for analogous transformations.
Stereoselective Synthesis Approaches
The introduction of stereocenters into the this compound structure can be achieved through various stereoselective strategies, particularly when starting with a chiral indoline or modifying the acyl chain.
Chiral Auxiliaries and Catalytic Asymmetric Methods
A well-established method for controlling stereochemistry is the use of chiral auxiliaries. beilstein-journals.org For instance, if a chiral indoline derivative is used as the starting material, the subsequent acylation can proceed with diastereoselectivity. Chiral auxiliaries can be temporarily attached to either the indoline or the propanoyl moiety to direct the stereochemical outcome of a key bond-forming step. Evans-type oxazolidinone auxiliaries, for example, are widely used to control the stereochemistry of alkylations and aldol (B89426) reactions and could be applied to the synthesis of a chiral 3-(4-ethylphenyl)propanoyl fragment before its coupling to indoline. nih.gov
Catalytic asymmetric synthesis offers a more elegant and atom-economical approach. Chiral catalysts can be used to enantioselectively acylate the indoline nitrogen. While specific examples for this compound are not prevalent in the literature, the kinetic resolution of indolines through catalytic N-acylation using chiral non-enzymatic catalysts has been reported, demonstrating the feasibility of this approach. nih.gov
Diastereoselective Control in Intermediate Steps
Diastereoselective control can be exerted during the synthesis of substituted indoline precursors or the acyl chain. For example, if a substituent were present on the indoline ring, its stereochemistry could direct the approach of the acylating agent.
More commonly, stereocenters are introduced within the acyl chain prior to amidation. For instance, an asymmetric aldol reaction to create a hydroxyl group at the 2-position of the propanoyl chain, followed by deoxygenation, could establish a stereocenter. Alternatively, the diastereoselective reduction of a double bond in a 1-(3-(4-ethylphenyl)acryloyl)indoline precursor could be achieved using chiral reducing agents or catalytic hydrogenation with a chiral catalyst. The stereochemistry of the resulting product would depend on the facial selectivity of the hydride or hydrogen addition, which is influenced by the catalyst and substrate conformation. The diastereoselective synthesis of N-aryl indolines has been achieved through tandem reactions of arynes, indicating that complex stereochemical arrays can be constructed with high control. nih.gov
Advanced Spectroscopic and Crystallographic Analyses for Structural Elucidation
High-Resolution Nuclear Magnetic Resonance Spectroscopy (2D NMR)
Detailed 2D NMR studies are crucial for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals in a molecule like 1-[3-(4-ethylphenyl)propanoyl]indoline and for understanding its three-dimensional structure.
COSY, HSQC, HMBC for Full Proton and Carbon Assignment
To confirm the molecular structure, a full suite of 2D NMR experiments would be necessary.
Correlation Spectroscopy (COSY): This experiment would identify proton-proton (¹H-¹H) couplings within the molecule's spin systems, such as the ethyl group protons on the phenyl ring, the protons of the propanoyl linker, and the protons within the indoline (B122111) core.
Heteronuclear Single Quantum Coherence (HSQC): This technique would reveal one-bond correlations between protons and the carbon atoms they are directly attached to. It would allow for the definitive assignment of each protonated carbon in the structure.
Heteronuclear Multiple Bond Correlation (HMBC): This experiment is key for identifying longer-range (typically 2-3 bond) correlations between protons and carbons. It would be essential for connecting the different fragments of the molecule, for instance, by showing correlations from the carbonyl carbon of the propanoyl group to protons on both the indoline nitrogen-adjacent methylene (B1212753) group and the propanoyl chain, thus confirming the amide linkage. Correlations between the ethyl group protons and the aromatic carbons of the phenyl ring would also be expected.
A comprehensive analysis of these spectra would lead to the complete and unambiguous assignment of all proton and carbon chemical shifts.
Hypothetical Data Table for NMR Assignments (Illustrative) No experimental data found.
High-Resolution Mass Spectrometry (HRMS)
HRMS is an indispensable tool for confirming the elemental composition of a compound and for gaining insight into its structure through controlled fragmentation.
Accurate Mass Determination and Elemental Composition
High-resolution mass spectrometry would provide a highly accurate mass measurement of the molecular ion (e.g., [M+H]⁺ or [M]⁺˙). This accurate mass allows for the calculation of a unique elemental formula (C₁₉H₂₁NO in this case), thereby confirming the compound's identity and purity. The high resolution distinguishes the target compound from other molecules with the same nominal mass but different elemental compositions.
Fragmentation Pathway Elucidation
Tandem mass spectrometry (MS/MS) experiments on the isolated molecular ion would induce fragmentation at specific chemical bonds. Analyzing the masses of the resulting fragment ions helps to piece together the molecular structure. For this compound, characteristic fragmentation pathways would be expected:
Alpha-cleavage: Breakage of bonds adjacent to the carbonyl group and the indoline nitrogen.
Amide Bond Cleavage: Scission of the bond between the carbonyl carbon and the indoline nitrogen, leading to fragments corresponding to the indoline and the 3-(4-ethylphenyl)propanoyl moieties.
Cleavage within the Propanoyl Chain: Fragmentation of the C-C bonds in the three-carbon linker.
Loss of the Ethyl Group: Cleavage of the ethyl group from the phenyl ring, often via a benzylic fragmentation.
Mapping these fragmentation patterns provides definitive structural confirmation.
Hypothetical Data Table for HRMS Fragmentation (Illustrative) No experimental data found.
Vibrational Spectroscopy (Advanced FTIR and Raman)
Fourier-Transform Infrared (FTIR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra serve as a molecular "fingerprint" and provide valuable information about the functional groups present.
For this compound, key vibrational bands would include:
Amide C=O Stretch: A strong, characteristic absorption in the IR spectrum, typically around 1650-1680 cm⁻¹, confirming the presence of the tertiary amide.
Aromatic C=C Stretching: Bands in the 1450-1600 cm⁻¹ region corresponding to the phenyl and indoline aromatic rings.
C-H Stretching: Aliphatic C-H stretches from the ethyl and propanoyl groups (typically 2850-3000 cm⁻¹) and aromatic C-H stretches (above 3000 cm⁻¹).
C-N Stretching: Vibrations associated with the indoline nitrogen, typically found in the 1200-1350 cm⁻¹ region.
Comparing the experimental FTIR and Raman spectra with theoretical spectra calculated using methods like Density Functional Theory (DFT) can aid in the precise assignment of each vibrational mode.
Hypothetical Data Table for Vibrational Frequencies (Illustrative) No experimental data found.
Detailed Analysis of Functional Group Modes for Conformational Insights
Spectroscopic analysis provides crucial data on the molecule's functional groups, which in turn helps in understanding its conformational properties. The key functional groups in this compound are the tertiary amide of the indoline nitrogen, the aromatic rings of the indoline and ethylphenyl moieties, and the aliphatic ethyl and propanoyl chains.
Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong absorption band characteristic of the amide C=O stretching vibration, typically observed in the region of 1650-1680 cm⁻¹. The exact position of this band can offer clues about the conformation around the amide bond. Other significant peaks include C-H stretching vibrations for the aromatic rings (around 3000-3100 cm⁻¹) and the aliphatic chains (around 2850-2970 cm⁻¹).
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the carbon-hydrogen framework. rsc.org In a typical analysis, ¹H NMR would show distinct signals for the protons of the ethyl group (a triplet and a quartet), the methylene protons of the propanoyl chain, and the protons on the indoline and ethylphenyl aromatic rings. nih.govchemicalbook.com The protons on the indoline ring, particularly those adjacent to the nitrogen atom, are sensitive to the conformational constraints imposed by the bulky acyl group. nih.govresearchgate.net
Representative ¹H NMR Data: This table presents expected chemical shifts (δ) for the protons in this compound, based on data from analogous structures. rsc.orgnih.gov
| Protons | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) Hz |
| Indoline-H7 | ~8.2 | d | ~7.8 |
| Indoline-H4, H5, H6 | ~7.0-7.3 | m | - |
| Ethylphenyl-H | ~7.1-7.2 | m | - |
| Indoline-CH₂ (N-CH₂) | ~4.1 | t | ~8.4 |
| Indoline-CH₂ (C-CH₂) | ~3.1 | t | ~8.4 |
| Propanoyl-CH₂ (α to C=O) | ~2.9 | t | ~7.5 |
| Propanoyl-CH₂ (β to C=O) | ~3.0 | t | ~7.5 |
| Ethyl-CH₂ | ~2.6 | q | ~7.6 |
| Ethyl-CH₃ | ~1.2 | t | ~7.6 |
Representative ¹³C NMR Data: The ¹³C NMR spectrum would complement the ¹H NMR data, showing distinct signals for each carbon atom in the molecule.
| Carbon | Chemical Shift (ppm) |
| Amide C=O | ~170 |
| Aromatic C (Indoline & Ethylphenyl) | ~115-145 |
| Indoline C (N-CH₂) | ~48 |
| Indoline C (C-CH₂) | ~28 |
| Propanoyl C (α to C=O) | ~36 |
| Propanoyl C (β to C=O) | ~31 |
| Ethyl C (CH₂) | ~28 |
| Ethyl C (CH₃) | ~15 |
Conformational insights are derived from the restricted rotation around the N-C(O) amide bond. This can lead to the observation of distinct NMR signals for the aromatic protons on the indoline ring, indicating a preferred orientation of the propanoyl group relative to the indoline plane. psu.edu
X-ray Crystallography for Solid-State Structure Determination
Representative Crystallographic Data: The following table outlines typical crystallographic parameters that could be expected from a single-crystal X-ray analysis of this compound, based on data from similar heterocyclic structures. researchgate.netresearchgate.net
| Parameter | Example Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~10.5 |
| b (Å) | ~12.0 |
| c (Å) | ~14.0 |
| α (°) | 90 |
| β (°) | ~105 |
| γ (°) | 90 |
| Volume (ų) | ~1700 |
| Z (molecules/unit cell) | 4 |
Single Crystal Growth Techniques
Obtaining high-quality single crystals suitable for X-ray diffraction is a critical prerequisite. For organic molecules like this compound, several standard methods are employed:
Slow Evaporation: The most common technique, where the compound is dissolved in a suitable solvent or solvent mixture, and the solvent is allowed to evaporate slowly over days or weeks. As the solution becomes supersaturated, crystals form.
Vapor Diffusion: This method involves placing a concentrated solution of the compound in a small vial, which is then placed inside a larger sealed container holding a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization.
Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly. The decrease in solubility upon cooling leads to crystal growth.
The choice of solvent is crucial and is often determined empirically, with common choices including ethanol, acetone, ethyl acetate, and hexane (B92381), or mixtures thereof.
Absolute Configuration Assignment and Conformational Preferences
While this compound itself is not chiral, derivatives containing stereocenters would require the determination of their absolute configuration. X-ray crystallography is a powerful tool for this purpose. If a chiral derivative is crystallized, the absolute configuration can often be determined directly from the diffraction data, especially if a heavy atom is present. mdpi.com
In the solid state, the molecule's conformation is dictated by intramolecular and intermolecular forces. The crystal structure would reveal the specific torsion angles that define the molecule's shape. Key conformational features include:
Amide Bond Conformation: The planarity of the amide group and the torsion angle between the indoline ring and the propanoyl group.
Propyl Chain Orientation: The conformation of the three-carbon chain connecting the amide to the ethylphenyl group.
Ring Pucker: The indoline ring is not perfectly flat; it adopts a slight envelope or half-chair conformation, which would be precisely defined by the crystallographic data. nih.gov
These analyses, combining spectroscopy and crystallography, provide a comprehensive structural picture of this compound, essential for understanding its chemical properties and behavior.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are instrumental in elucidating the fundamental electronic structure and energetic properties of 1-[3-(4-ethylphenyl)propanoyl]indoline from first principles.
Density Functional Theory (DFT) for Electronic Structure and Molecular Orbitals
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational efficiency for studying medium-sized organic molecules. For this compound, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-311G(d,p), would be utilized to map its electronic properties.
These calculations yield crucial information about the molecule's frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of the HOMO are indicative of the molecule's capacity to donate electrons, highlighting regions susceptible to electrophilic attack. Conversely, the LUMO's energy and shape reveal the molecule's electron-accepting capabilities and sites prone to nucleophilic attack. The HOMO-LUMO energy gap is a critical parameter, offering insights into the molecule's kinetic stability and electronic excitation properties. For a molecule like this compound, the HOMO is anticipated to be localized primarily on the electron-rich indoline (B122111) and ethylphenyl moieties, while the LUMO would likely be centered around the carbonyl group of the propanoyl linker.
Conformational Analysis and Energy Minimization
The structural flexibility of this compound, particularly around the rotatable single bonds of the propanoyl linker, gives rise to multiple possible conformations. Computational conformational analysis is employed to identify the most stable three-dimensional arrangements of the molecule.
Spectroscopic Parameter Prediction (NMR chemical shifts, IR frequencies)
Computational methods can predict spectroscopic data with a high degree of accuracy, serving as a valuable tool for experimental data interpretation and structural confirmation.
Using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, it is possible to calculate the nuclear magnetic shielding tensors. These tensors are then converted into predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. By comparing these theoretical shifts with experimental spectra, a detailed assignment of all proton and carbon signals can be achieved, confirming the molecular structure.
Similarly, theoretical vibrational frequencies can be computed. By calculating the second derivatives of the energy with respect to atomic displacements, a harmonic vibrational analysis can be performed. This yields a set of vibrational modes and their corresponding infrared (IR) frequencies and intensities. The predicted IR spectrum can be used to identify characteristic functional group vibrations, such as the prominent C=O stretch of the amide group, and C-H stretching and bending modes from the aromatic and aliphatic parts of the molecule.
Table 1: Predicted Spectroscopic Data for this compound (Hypothetical)
| Parameter | Predicted Value Range | Method |
|---|---|---|
| ¹H NMR Chemical Shift (ppm) | 7.0 - 8.0 (Aromatic H) | GIAO/DFT |
| 2.5 - 4.0 (Aliphatic H near N/CO) | GIAO/DFT | |
| 1.0 - 1.5 (Ethyl group CH₃) | GIAO/DFT | |
| ¹³C NMR Chemical Shift (ppm) | 168 - 175 (C=O) | GIAO/DFT |
| 120 - 150 (Aromatic C) | GIAO/DFT | |
| 20 - 60 (Aliphatic C) | GIAO/DFT | |
| IR Frequency (cm⁻¹) | 1650 - 1680 (C=O stretch) | DFT/Harmonic Analysis |
| 2850 - 3100 (C-H stretch) | DFT/Harmonic Analysis |
Note: These are hypothetical values based on typical ranges for similar functional groups and structures, as specific published research for this compound is not available.
Molecular Dynamics Simulations
While quantum mechanics provides a static, time-independent picture, molecular dynamics (MD) simulations offer a view of the molecule in motion, revealing its dynamic behavior over time.
Dynamic Behavior and Conformational Flexibility in Solution
MD simulations model the atomic motions of this compound by numerically solving Newton's equations of motion for the system. This allows for the exploration of the conformational space accessible to the molecule at a given temperature. By simulating the molecule for nanoseconds or longer, trajectories are generated that show the fluctuations in bond lengths, bond angles, and dihedral angles. This provides a detailed understanding of the molecule's flexibility, showing how it transitions between different low-energy conformational states in real-time.
Solvent Effects on Molecular Structure
The surrounding environment, particularly the solvent, can significantly influence a molecule's structure and behavior. MD simulations are exceptionally well-suited to study these solvent effects. By explicitly including solvent molecules (e.g., a box of water or an organic solvent) in the simulation, one can observe how solvent-solute interactions affect the conformational preferences of this compound.
For instance, in a polar solvent like water, the molecule might adopt a more compact conformation to minimize the exposure of its hydrophobic regions (the ethylphenyl and indoline rings) to the solvent. In a nonpolar solvent, it might adopt a more extended conformation. The simulation can also reveal the formation and dynamics of a solvent shell around the solute and calculate properties like the radial distribution function to quantify the solvent structure around specific atoms or functional groups of the molecule.
Table 2: Compound Names Mentioned
| Compound Name |
|---|
Reaction Pathway Modeling and Transition State Analysis
Computational chemistry provides powerful tools to investigate the formation of this compound at a molecular level. Through reaction pathway modeling, the energetic landscapes of potential synthetic routes can be mapped, and the structures of transient states can be characterized.
The synthesis of this compound is fundamentally an N-acylation reaction. A prevalent synthetic strategy involves the coupling of indoline with 3-(4-ethylphenyl)propanoic acid. For this transformation to occur, the carboxylic acid must first be activated to generate a more reactive electrophile. A common laboratory method is the conversion of the carboxylic acid to its corresponding acyl chloride, 3-(4-ethylphenyl)propanoyl chloride, using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
The established mechanism for this reaction is a nucleophilic acyl substitution. libretexts.orgmasterorganicchemistry.comkhanacademy.org The reaction proceeds through a two-step addition-elimination pathway:
Nucleophilic Addition: The nitrogen atom of the indoline molecule, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the acyl chloride. This leads to the formation of a transient tetrahedral intermediate where the carbonyl double bond is broken, and a negative charge resides on the oxygen atom. libretexts.org
Elimination of Leaving Group: The tetrahedral intermediate is unstable and rapidly collapses. The carbonyl double bond is reformed, which results in the expulsion of the chloride ion as the leaving group. A final deprotonation step of the nitrogen atom, often facilitated by a mild base or another indoline molecule, yields the final amide product, this compound.
Alternative synthetic approaches, such as domino reactions that form the indoline ring and the amide bond in a single pot, could also be envisioned and modeled. researchgate.net For instance, a domino copper-catalyzed amidation followed by an intramolecular nucleophilic substitution could be a potential, though more complex, route. researchgate.net Computational modeling can help to determine the feasibility and preferred pathways of such intricate transformations.
Quantum mechanical methods, particularly Density Functional Theory (DFT), are instrumental in predicting the reactivity and selectivity of chemical reactions. rsc.orgresearchgate.netresearchgate.net For the N-acylation of indoline, DFT calculations can be employed to construct a detailed reaction energy profile. This profile maps the potential energy changes as the reactants (indoline and 3-(4-ethylphenyl)propanoyl chloride) are converted into products via transition states and intermediates.
The key energetic parameters derived from these calculations include:
Activation Energy (ΔG‡): This is the energy barrier that must be overcome for the reaction to proceed and corresponds to the energy difference between the reactants and the transition state. A lower activation energy implies a faster reaction rate. Theoretical calculations can compare the activation energies for different activating agents or catalysts to predict the most efficient reaction conditions. acs.orgrsc.org
In the context of this compound synthesis, if alternative reactive sites were present on the indoline ring (e.g., on the benzene (B151609) portion), computational models could predict the regioselectivity of the acylation. By calculating the activation energies for nucleophilic attack at different positions, the most likely site of reaction can be identified. nih.govscispace.com For this specific molecule, N-acylation is strongly favored due to the high nucleophilicity of the secondary amine nitrogen compared to the aromatic carbons.
Table 1: Hypothetical DFT-Calculated Thermodynamic Data for the N-Acylation of Indoline
| Reaction Species | Description | Calculated Relative Enthalpy (kcal/mol) | Calculated Relative Gibbs Free Energy (kcal/mol) |
|---|---|---|---|
| Reactants | Indoline + 3-(4-ethylphenyl)propanoyl chloride | 0.0 | 0.0 |
| Transition State 1 (TS1) | C-N bond formation | +12.5 | +13.2 |
| Tetrahedral Intermediate | Protonated amide with chloride ion | -5.8 | -4.9 |
| Transition State 2 (TS2) | C-Cl bond cleavage | -1.2 | -0.5 |
| Products | This compound + HCl | -20.7 | -21.5 |
This table presents illustrative data for the reaction pathway, demonstrating how computational chemistry quantifies the energy changes during the transformation.
Molecular Docking and Intermolecular Interaction Studies
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (a ligand) when it binds to a specific region, typically the active site, of a macromolecule (a receptor). wikipedia.orgnih.gov This method is crucial for understanding potential molecular recognition events.
To investigate the potential interactions of this compound, a molecular docking simulation can be performed against a theoretical molecular target, such as the active site of a generic kinase enzyme. The process involves preparing the 3D structures of both the ligand and the receptor and using a docking algorithm to sample a multitude of possible binding poses. nih.govh-its.org These poses are then evaluated using a scoring function, which estimates the binding affinity.
In a hypothetical binding scenario within a kinase active site, this compound is predicted to adopt a specific conformation to maximize favorable interactions. The simulation might predict that:
The 4-ethylphenyl group extends into a deep, hydrophobic pocket of the active site, a region often occupied by adenine (B156593) in the natural ATP substrate.
The indoline ring system orients itself to form π-stacking interactions with the side chains of aromatic amino acids like phenylalanine or tyrosine within the binding site. nih.gov
The carbonyl oxygen of the propanoyl linker acts as a hydrogen bond acceptor, potentially interacting with backbone amide protons in the hinge region of the kinase, a common binding motif for kinase inhibitors.
The resulting binding pose provides a static snapshot of the most probable ligand-receptor complex, forming the basis for a more detailed analysis of the forces stabilizing the interaction.
The stability of the predicted ligand-receptor complex is governed by a network of non-covalent interactions. nih.govresearchgate.netacs.org Analysis of the docked pose of this compound allows for the detailed characterization of these crucial forces.
Hydrogen Bonds: A key interaction would likely be a hydrogen bond between the carbonyl oxygen of the ligand and a hydrogen bond donor residue (e.g., the backbone NH of a valine or leucine) in the receptor's active site. The typical distance for such a bond is between 2.5 and 3.5 Å.
Hydrophobic Interactions: The ethylphenyl moiety and the aliphatic part of the indoline ring are expected to engage in extensive hydrophobic interactions with nonpolar amino acid residues such as valine, leucine, isoleucine, and alanine (B10760859) that line the binding pocket.
π-π Stacking: The aromatic phenyl ring and the benzene ring of the indoline scaffold can form parallel or T-shaped π-stacking interactions with aromatic residues like phenylalanine (Phe), tyrosine (Tyr), or tryptophan (Trp). These interactions are crucial for affinity and proper orientation.
Table 2: Hypothetical Non-Covalent Interactions between this compound and a Theoretical Kinase Active Site
| Ligand Atom/Group | Receptor Residue | Interaction Type | Distance (Å) |
|---|---|---|---|
| Carbonyl Oxygen (C=O) | Valine-85 (Backbone NH) | Hydrogen Bond | 2.9 |
| Ethylphenyl Ring | Leucine-135, Alanine-63 | Hydrophobic | 3.8 - 4.5 |
| Indoline Benzene Ring | Phenylalanine-148 | π-π Stacking (T-shaped) | 4.7 |
| Propanoyl Chain | Isoleucine-61 | Hydrophobic | 4.1 |
| Indoline Nitrogen Ring | Leucine-15 | Van der Waals | 3.9 |
This table provides a plausible breakdown of the specific interactions that could stabilize the binding of the compound within a theoretical protein target, as predicted by molecular modeling.
Mechanistic Organic Chemistry and Reactivity Studies
Elucidation of Reaction Mechanisms Involving the Indoline (B122111) Nitrogen and Ring System
The indoline moiety is a core feature of this molecule, and its reactivity is largely dictated by the nitrogen atom and the partially saturated heterocyclic ring fused to a benzene (B151609) ring. The lone pair of electrons on the indoline nitrogen is delocalized into the aromatic system, influencing the nucleophilicity of the ring. researchgate.net This delocalization makes the indole (B1671886) ring system electron-rich and highly reactive towards electrophiles. nih.gov
In the case of 1-[3-(4-ethylphenyl)propanoyl]indoline, the nitrogen atom is acylated, which significantly withdraws electron density from it. This N-acylation reduces the nitrogen's basicity and its ability to participate in electrophilic aromatic substitution on the indoline benzene ring. However, the indoline ring system can still participate in various reactions. For instance, dearomatization reactions of indoles to form indolines are well-documented, often proceeding through radical or photocatalytic pathways. researchgate.netnih.govconsensus.app While the subject molecule is already an indoline, understanding the reverse dearomatization could be relevant in certain chemical environments.
Electrophilic attack on the indole nucleus generally occurs at the C3 position, as this leads to a more stable cationic intermediate where the aromaticity of the benzene ring is preserved. youtube.comquimicaorganica.org However, in an indoline system, the pyrrole-like ring is saturated. The reactivity of the indoline benzene ring towards electrophilic substitution will be discussed in a later section.
Nucleophilic substitution at the indoline ring is generally unfavorable unless activated by strong electron-withdrawing groups. wikipedia.orgrsc.org The N-acyl group in this compound does provide some electron withdrawal, but more drastic conditions or specific reagents would likely be required for such transformations.
Reactivity of the Propanoyl Side Chain
The propanoyl side chain introduces a reactive carbonyl group and alpha-protons, which are key sites for a variety of chemical transformations.
Carbonyl Reactivity and Nucleophilic Additions
The carbonyl carbon of the propanoyl group is electrophilic and susceptible to attack by nucleophiles. This is a fundamental reaction of ketones and can lead to a wide array of products. Common nucleophilic addition reactions include:
Reduction: The carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Grignard and Organolithium Reactions: Addition of organometallic reagents, such as Grignard reagents (R-MgX) or organolithium reagents (R-Li), will result in the formation of tertiary alcohols.
Wittig Reaction: Reaction with a phosphorus ylide (a Wittig reagent) can convert the carbonyl group into an alkene.
Cyanohydrin Formation: Addition of hydrogen cyanide (HCN) or a cyanide salt with an acid catalyst yields a cyanohydrin.
The reactivity of the carbonyl group is influenced by the electronic and steric effects of the adjacent groups. The indoline nitrogen, although acylated, can still have a subtle electronic influence on the carbonyl group.
Alpha-Proton Acidity and Enolization Potential
The hydrogen atoms on the carbon atom adjacent to the carbonyl group (the α-protons) are acidic due to the electron-withdrawing effect of the carbonyl group and the resonance stabilization of the resulting enolate conjugate base. pressbooks.publibretexts.org The pKa of α-protons in typical ketones is in the range of 19-21. libretexts.org
The formation of an enolate is a crucial step in many reactions, including:
Aldol (B89426) Condensation: The enolate can act as a nucleophile and attack another carbonyl compound.
Alkylation: The enolate can be alkylated by reacting with an alkyl halide.
Halogenation: In the presence of acid or base, the α-position can be halogenated.
The process of forming an enol or enolate from a carbonyl compound is known as enolization. numberanalytics.comlibretexts.org This tautomerization can be catalyzed by either acid or base. libretexts.orgyoutube.com For this compound, the presence of two different α-carbons (one on the ethyl group attached to the phenyl ring and one adjacent to the carbonyl on the propanoyl chain) means that regioselectivity in enolate formation is a consideration. Typically, the protons on the carbon directly attached to the carbonyl (C2 of the propanoyl chain) are significantly more acidic. Studies on cyclic peptides have shown that the α-proton in prolyl residues can have enhanced acidity. nih.gov
Electrophilic and Nucleophilic Substitution Reactions on Aromatic Rings
The molecule contains two aromatic rings: the ethylphenyl moiety and the benzene ring of the indoline system. Their reactivity towards substitution reactions will differ based on their electronic properties.
Regioselectivity and Electronic Effects on the Ethylphenyl Moiety
The ethyl group on the phenyl ring is an ortho-, para-directing activator for electrophilic aromatic substitution. This is due to the electron-donating inductive effect and hyperconjugation of the alkyl group. Therefore, electrophiles will preferentially attack the positions ortho and para to the ethyl group. Since the propanoylindoline group is already at the para position, substitution will occur at the positions ortho to the ethyl group.
Common electrophilic aromatic substitution reactions include:
Nitration: (using HNO₃/H₂SO₄)
Halogenation: (using Br₂/FeBr₃ or Cl₂/AlCl₃)
Sulfonation: (using fuming H₂SO₄)
Friedel-Crafts Alkylation and Acylation: (using an alkyl/acyl halide and a Lewis acid)
Nucleophilic aromatic substitution on the ethylphenyl ring is highly unlikely as it lacks strong electron-withdrawing groups. wikipedia.org
Reactivity of the Indoline Benzene Ring
The benzene ring of the indoline system is part of an N-acylated aniline (B41778) derivative. The acyl group on the nitrogen is strongly deactivating, making the indoline benzene ring less reactive towards electrophilic substitution than benzene itself. The nitrogen's lone pair is less available to donate into the ring due to resonance with the adjacent carbonyl group.
The directing effect of the N-acyl group is ortho- and para-directing. Therefore, electrophilic substitution would be expected to occur at the positions ortho and para to the nitrogen atom within the indoline ring.
Nucleophilic aromatic substitution on the indoline benzene ring would require the presence of a good leaving group and typically harsh reaction conditions, as the ring is not strongly activated towards nucleophilic attack. wikipedia.org
Information regarding the mechanistic organic chemistry and reactivity of this compound is not available in the currently accessible scientific literature.
Therefore, it is not possible to provide a detailed and scientifically accurate article on the "" of this compound as requested. The generation of content for the specified sections—5.4. Cyclization and Rearrangement Reactions and 5.5. Oxidation and Reduction Chemistry of the Compound—along with the required data tables, would necessitate speculative information, which contravenes the principles of scientific accuracy.
While general reaction mechanisms for the indoline scaffold and related acylindoline derivatives are known, applying this general knowledge to the specific, unstudied compound "this compound" would not be appropriate or scientifically valid without specific experimental data.
Derivatization and Analog Design for Structure Property Relationship Studies
Systematic Modification of the 4-ethylphenyl Moiety
The 4-ethylphenyl group plays a crucial role in the interaction of the molecule with its biological targets, primarily through hydrophobic and van der Waals interactions. Modifications to this moiety can significantly impact the compound's potency, selectivity, and pharmacokinetic profile.
Electronic and Steric Effects of Substituents
Research on analogous structures, such as 5-(substituted phenyl)-2-formylpyrroles, has demonstrated that the electronic and steric nature of substituents on a phenyl ring dictates the supramolecular arrangements in the solid state, which can be a critical factor in drug formulation and bioavailability. mdpi.com For instance, the introduction of electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) or electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) can modulate the electrostatic potential of the phenyl ring, influencing its interactions with target proteins.
Similarly, the steric bulk of the substituent is a key determinant of activity. Replacing the ethyl group with smaller (e.g., methyl) or larger (e.g., tert-butyl) alkyl groups can probe the size of the binding pocket. Studies on other molecular scaffolds have shown that even minor changes in steric hindrance can lead to significant differences in biological activity. mdpi.com
Table 1: Hypothetical Electronic and Steric Modifications of the 4-ethylphenyl Moiety and Their Predicted Impact
| Position of Substitution | Substituent (R) | Electronic Effect | Steric Hindrance | Predicted Impact on Activity |
| 4 | -CH₃ | Weakly donating | Small | May maintain or slightly decrease activity compared to ethyl. |
| 4 | -C(CH₃)₃ | Donating | Large | Likely to decrease activity due to steric clash. |
| 4 | -F | Withdrawing | Small | May enhance binding through specific interactions. |
| 4 | -OCH₃ | Donating | Medium | Potential for improved activity through hydrogen bonding. |
| 4 | -CF₃ | Withdrawing | Medium | May increase binding affinity through favorable interactions. |
| 3 | -Cl | Withdrawing | Small | Could alter binding orientation and affect activity. |
Isosteric Replacements
Isosteric replacement is a powerful strategy in medicinal chemistry to improve a compound's properties while maintaining its core binding interactions. nih.gov In the context of the 4-ethylphenyl moiety, the phenyl ring itself can be replaced with various bioisosteres to enhance metabolic stability, solubility, or to explore novel interactions with the target.
Table 2: Potential Isosteric Replacements for the Phenyl Ring
| Original Moiety | Isosteric Replacement | Key Feature Change | Potential Advantage |
| Phenyl | Pyridyl | Introduction of a nitrogen atom | Improved solubility, potential for new hydrogen bonds. acs.org |
| Phenyl | Thienyl | Introduction of a sulfur atom | Alters electronic distribution and potential for new interactions. |
| Phenyl | Cyclohexyl | Removal of aromaticity | Probes the necessity of π-π interactions. acs.org |
| Phenyl | Bicyclo[1.1.1]pentane | Non-classical, rigid scaffold | Can improve physicochemical properties like solubility. nih.gov |
Structural Variations of the Propanoyl Linker
Homologation and Chain Length Effects
Varying the length of the acyl chain, a process known as homologation, can systematically alter the distance and relative orientation between the phenyl and indoline (B122111) moieties. This can be a crucial factor in optimizing binding affinity. Studies on other classes of compounds, such as cyclic lipopeptides, have shown that the length of an acyl chain is a critical determinant of biological activity. nih.gov
In the case of 1-[3-(4-ethylphenyl)propanoyl]indoline, shortening the linker to an ethanoyl or extending it to a butanoyl or pentanoyl chain would directly impact the positioning of the 4-ethylphenyl group within the binding site. There is often an optimal linker length for maximal activity, with shorter or longer chains leading to a decrease in potency due to suboptimal interactions. nih.gov
Table 3: Effect of Acyl Chain Homologation on Molecular Properties
| Linker | Chain Length (atoms) | Flexibility | Predicted Impact on Binding |
| Ethanoyl | 2 | Reduced | May be too short for optimal interaction. |
| Propanoyl | 3 | Reference | Reference activity. |
| Butanoyl | 4 | Increased | May allow for better positioning or could be too flexible. |
| Pentanoyl | 5 | High | Potentially too long, leading to loss of affinity. |
Introduction of Chirality within the Propanoyl Chain
The introduction of a chiral center within the propanoyl linker can lead to stereoisomers (enantiomers or diastereomers) that may exhibit significantly different biological activities, a phenomenon known as stereoselectivity. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each stereoisomer.
For instance, introducing a methyl group at the α- or β-position of the propanoyl chain would create a chiral center. The synthesis of such chiral derivatives would require stereoselective methods to obtain enantiomerically pure compounds. mdpi.commdpi.com The evaluation of the individual enantiomers can provide valuable information about the three-dimensional requirements of the binding site. In many cases, one enantiomer is significantly more active than the other, and this information is crucial for the development of a potent and selective drug. nih.gov The synthesis of chiral indoline derivatives has been a subject of interest, highlighting the importance of stereochemistry in this class of compounds. nih.govmdpi.com
Modifications on the Indoline Scaffold
The indoline scaffold serves as the anchor of the molecule and provides a key interaction point. Modifications to this bicyclic ring system can influence the compound's intrinsic activity, selectivity, and pharmacokinetic properties.
Substituents can be introduced at various positions on the benzene (B151609) ring of the indoline scaffold (e.g., positions 4, 5, 6, and 7). The nature and position of these substituents can have a profound effect on the molecule's properties. For example, the introduction of a fluorine atom at the 6-position of an indolyl ring in a series of histamine (B1213489) H1 antagonists led to higher in vivo activity. nih.gov Similarly, in another study on indole (B1671886) derivatives, substitution at position 7 of the indole ring was found to be the most favorable for activity. researchgate.net
These modifications can alter the electronic properties of the indoline ring system, introduce new points of interaction (e.g., hydrogen bonding), or block sites of metabolism, thereby improving the compound's pharmacokinetic profile. researchgate.net
Table 4: Representative Modifications on the Indoline Scaffold
| Position of Substitution | Substituent (R') | Potential Effect | Reference Context |
| 5 | -Cl | Enhanced antioxidant and anti-inflammatory activity | Cinnamoyl tethered indoline derivatives. nih.gov |
| 5 | -F | May improve metabolic stability | General principle in drug design. |
| 6 | -F | Increased in vivo activity | Histamine H1 antagonists. nih.gov |
| 7 | -OCH₃ | Favorable for activity | CysLT1 selective antagonists. researchgate.net |
N-Alkylations and Acylations (excluding the primary compound)
The nitrogen atom of the indoline ring is a common site for modification, allowing for the introduction of various alkyl and acyl groups. These modifications can significantly alter the compound's steric and electronic properties, influencing its interaction with biological targets.
N-Alkylation:
The functionalization of the N-H bond of indoline is a widely explored area. nih.gov Various methods have been developed for the N-alkylation of indoles and indolines, often employing metal catalysts to facilitate the reaction. For instance, copper-catalyzed N-alkylation of indoles with N-tosylhydrazones has been shown to be an efficient method. rsc.org Another approach involves the use of a dinuclear zinc-ProPhenol complex to catalyze the enantioselective N-alkylation of indole derivatives with aldimines, yielding N-alkylated products in good yields and high enantiomeric ratios. nih.gov Research has also demonstrated that iron catalysts can be used to selectively promote N-alkylation of indoline derivatives. researchgate.net A green chemistry approach utilizing an iridium catalyst in water allows for the regio-selective N-alkylation of indolines with alcohols. organic-chemistry.org
N-Acylation:
N-acylation of the indoline nucleus introduces an amide functionality, which can act as a hydrogen bond acceptor and influence the molecule's conformation. Traditional methods for N-acylation often involve the use of reactive acyl chlorides. nih.gov However, milder and more functional-group-tolerant methods have been developed. One such method employs thioesters as a stable acyl source for the chemoselective N-acylation of indoles. nih.gov Another innovative approach is the dehydrogenative coupling of indoles with primary alcohols, catalyzed by tetrapropylammonium (B79313) perruthenate (TPAP), to form N-acylindoles. nih.gov Boric acid has also been used to catalyze the direct N-acylation of indole with various carboxylic acids. clockss.org For 5-substituted indoles, N-acylation with carboxylic acids can be achieved using DCC and DMAP, with higher yields observed for electron-withdrawing groups at the C-5 position. researchgate.net
Table 1: Examples of N-Alkylated and N-Acylated Indoline Derivatives
| Derivative Type | Reagents/Catalyst | Key Findings | Reference |
|---|---|---|---|
| N-Alkylation | N-tosylhydrazones, Copper iodide | Efficient method for direct N-alkylation. | rsc.org |
| N-Alkylation | Aldimines, Dinuclear zinc-ProPhenol | High yields and excellent enantiomeric ratios. | nih.gov |
| N-Alkylation | Alcohols, Iridium catalyst in water | Eco-friendly, regio-selective N-alkylation. | organic-chemistry.org |
| N-Acylation | Thioesters | Mild, chemoselective N-acylation. | nih.gov |
| N-Acylation | Primary alcohols, TPAP | Dehydrogenative coupling to form indolylamides. | nih.gov |
| N-Acylation | Carboxylic acids, Boric acid | Direct N-acylation of indole. | clockss.org |
Substitutions on the Indoline Benzene Ring
Modification of the benzene ring of the indoline scaffold provides another avenue for modulating a compound's properties. Electrophilic aromatic substitution is a fundamental reaction for introducing substituents onto the aromatic ring. In indole systems, the C3 position of the pyrrole (B145914) ring is typically the most reactive site for electrophilic attack due to the electron-donating nature of the nitrogen atom. quora.comresearchgate.net However, when the C3 position is blocked, substitution can occur at other positions, including the benzene ring. youtube.com
The regioselectivity of substitution on the indoline benzene ring is influenced by the existing substituents and the reaction conditions. For instance, a novel metal-free methodology for the regioselective synthesis of symmetrical triarylmethanes through C–H alkylation of indolines with aryl aldehydes has been developed, targeting the C5 position exclusively. nih.gov Photocatalyzed decarboxylative radical arylation offers a green, metal-free procedure to prepare substituted indolines, tolerating a wide range of functional groups. acs.org
The introduction of substituents such as halogens, alkyl groups, or electron-withdrawing/donating groups can impact the electronic distribution of the entire molecule, affecting its binding affinity and selectivity for a particular target.
Design Principles for Modulating Molecular Recognition
The rational design of analogs with improved properties relies on understanding the principles that govern molecular recognition. This includes the generation of pharmacophore models and the assessment of conformational flexibility.
Pharmacophore Hypothesis Generation (theoretical, non-clinical)
A pharmacophore is a three-dimensional arrangement of essential features that a molecule must possess to interact with a specific biological target. acs.org The generation of a pharmacophore hypothesis is a crucial step in drug discovery, guiding the design of new molecules with desired activities. mdpi.com
For indoline-based compounds, a pharmacophore model would typically include features such as:
Hydrogen Bond Acceptors/Donors: The nitrogen atom of the indoline ring and the carbonyl oxygen of the propanoyl group in the primary compound can act as hydrogen bond acceptors. The N-H of an unsubstituted indoline can be a hydrogen bond donor.
Aromatic/Hydrophobic Regions: The indoline benzene ring and the 4-ethylphenyl group represent significant hydrophobic and aromatic regions that can engage in van der Waals and π-π stacking interactions with a receptor.
Defined Spatial Relationships: The relative orientation of these features is critical for optimal binding.
Computational tools can be used to generate pharmacophore models based on a set of active compounds or the structure of the target's binding site. acs.org These models can then be used to virtually screen large compound libraries to identify new potential ligands. For example, a pharmacophore hybridization approach was utilized to design novel substituted indolin-2-one derivatives as potent kinase inhibitors. nih.gov
Conformational Restriction and Rigidity Assessment
The flexibility of a molecule can be both an advantage and a disadvantage in drug design. While a flexible molecule can adopt various conformations to bind to a target, this conformational freedom comes at an entropic cost upon binding. Conformationally restricted or rigid analogs can pre-organize the molecule in a bioactive conformation, potentially leading to increased potency and selectivity. acs.org
Strategies for conformational restriction in indoline-based structures include:
Introduction of Rings: Creating additional ring systems can lock rotatable bonds and limit the number of accessible conformations. For example, converting the indoline core to a more rigid carbazole (B46965) system has been explored to probe the binding site of certain enzymes. acs.org
Incorporation of Bulky Groups: The addition of bulky substituents can sterically hinder rotation around certain bonds.
Introduction of Double or Triple Bonds: These unsaturated bonds introduce rigidity into a molecule's backbone.
The assessment of conformational rigidity can be performed using computational methods such as molecular dynamics simulations and conformational analysis. nih.gov These studies can provide insights into the preferred conformations of a molecule and the energy barriers between them. For instance, research on conformationally restricted retigabine (B32265) analogues has led to the discovery of novel neuronal channel activators. acs.org Similarly, applying conformational constraints to indole-based designer drugs has resulted in the identification of selective agonists for certain receptors. acs.org
By systematically applying these derivatization and design principles, researchers can develop a deeper understanding of the structure-activity relationships of this compound and its analogs, paving the way for the creation of new molecules with tailored properties.
Advanced Analytical Method Development for Research Applications
Chromatographic Methodologies for Purity and Reaction Monitoring
Chromatographic techniques are indispensable for separating the target compound from starting materials, byproducts, and other impurities, as well as for monitoring the progress of its synthesis.
Chiral HPLC for Enantiomeric Excess Determination
The structure of 1-[3-(4-ethylphenyl)propanoyl]indoline may contain a stereocenter, depending on the substitution pattern of the propanoyl chain, which would result in the existence of enantiomers. High-Performance Liquid Chromatography (HPLC) utilizing a Chiral Stationary Phase (CSP) is a powerful method for the separation and quantification of these enantiomers. csfarmacie.czsigmaaldrich.com The choice of CSP is critical and is often based on the functional groups present in the analyte. For an amide like This compound , polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective. csfarmacie.czmdpi.com
The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times. csfarmacie.cz The mobile phase composition, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as 2-propanol, is optimized to achieve baseline separation of the enantiomeric peaks. csfarmacie.cz The enantiomeric excess (e.e.) can then be calculated from the integrated peak areas of the two enantiomers. sigmaaldrich.com
Table 1: Hypothetical Chiral HPLC Method Parameters for Enantiomeric Separation
| Parameter | Condition |
| Column | Polysaccharide-based Chiral Stationary Phase (e.g., Cellulose tris(3,5-dimethylphenylcarbamate)) |
| Mobile Phase | Hexane/2-Propanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
GC-MS and LC-MS for Complex Mixture Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful hyphenated techniques for the analysis of complex mixtures containing This compound . nih.govnih.gov The choice between GC-MS and LC-MS depends on the volatility and thermal stability of the analyte. nih.gov Given the relatively high molecular weight and potential for thermal degradation of amides, LC-MS is generally the preferred method. nih.govresearchgate.net
In LC-MS, the sample is first separated by HPLC, and the eluent is then introduced into the mass spectrometer. Electrospray ionization (ESI) is a common soft ionization technique that generates protonated molecules [M+H]⁺ with minimal fragmentation, allowing for the determination of the molecular weight. nih.gov Tandem mass spectrometry (MS/MS) can be used to fragment the parent ion, providing structural information based on the fragmentation pattern. nih.gov This is invaluable for identifying impurities and degradation products.
Table 2: Predicted Mass Spectrometry Data for this compound
| Ion | m/z (predicted) | Description |
| [M+H]⁺ | 294.180 | Protonated molecule |
| Fragment 1 | 145.097 | 4-ethylphenylpropanoyl cation |
| Fragment 2 | 118.065 | Indoline (B122111) fragment |
Quantitative Spectroscopic Methods
Spectroscopic techniques provide a rapid and non-destructive means of quantifying the concentration of This compound in solution.
UV-Vis Spectrophotometry for Concentration Determination in Solution
UV-Vis spectrophotometry is a straightforward and widely used method for determining the concentration of a compound in solution, provided it contains a chromophore. researchgate.netscholarsresearchlibrary.com The indole (B1671886) nucleus in This compound exhibits strong UV absorbance. nist.gov According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light beam through the solution. researchgate.net
A calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. The λmax for This compound is expected to be in the range of 250-290 nm, characteristic of the indole chromophore. nist.gov
Advanced NMR for Quantitative Mixture Analysis (qNMR)
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful primary analytical method for determining the concentration of a substance without the need for a chemically identical reference standard. sigmaaldrich.comnih.gov In a qNMR experiment, a known amount of an internal standard is added to a precisely weighed sample of the mixture containing This compound . sigmaaldrich.com
By comparing the integral of a specific, well-resolved proton signal of the analyte with the integral of a signal from the internal standard, the molar ratio of the two compounds can be determined. nih.gov From this, the absolute quantity of This compound in the sample can be calculated. For this compound, the aromatic protons on the indoline or the ethylphenyl group would likely provide suitable signals for quantification.
Table 3: Hypothetical ¹H NMR Data for qNMR Analysis
| Proton Signal | Chemical Shift (δ, ppm) (Predicted) | Integration |
| Analyte: Aromatic Protons | 6.8 - 7.5 | (multiple) |
| Analyte: Ethyl CH₂ | 2.6 | 2H |
| Internal Standard: (e.g., Maleic Acid) | 6.3 | 2H |
Characterization of Self-Assembly or Supramolecular Interactions in Solution
The molecular structure of This compound , with its aromatic rings and amide functionality, suggests the potential for self-assembly and supramolecular interactions in solution. These non-covalent interactions, such as π–π stacking between the indole and phenyl rings, and hydrogen bonding involving the amide N-H and carbonyl oxygen, can significantly influence the compound's physical and chemical properties. nih.gov
Techniques such as concentration-dependent ¹H NMR spectroscopy can provide evidence for these interactions. Changes in chemical shifts upon increasing concentration can indicate the formation of aggregates through intermolecular forces. Furthermore, computational methods like Hirshfeld surface analysis can be employed to visualize and quantify the intermolecular contacts in the solid state, providing insights into the likely supramolecular interactions in solution. nih.gov The dominant interactions are predicted to be π–π stacking and C-H···π interactions. nih.gov
Diffusion NMR Spectroscopy
Diffusion-Ordered Spectroscopy (DOSY) is a powerful Nuclear Magnetic Resonance (NMR) technique that separates the signals of different chemical species in a mixture based on their translational diffusion coefficients. rsc.org This method allows for the "virtual" separation of components in a complex solution without the need for physical separation, providing valuable information on molecular size, aggregation, and interactions. rsc.orgacs.org The measurement of molecular self-diffusion coefficients has become routine with improvements in hardware, software, and experimental methodologies. nih.gov
In a hypothetical study of this compound, a DOSY experiment could be employed to determine its diffusion coefficient in a given solvent, for instance, deuterated chloroform (B151607) (CDCl₃) at a standard temperature of 298 K. The diffusion coefficient is inversely related to the size and shape of the molecule; larger molecules diffuse more slowly than smaller ones. nih.gov By measuring the diffusion coefficient, researchers can confirm the monomeric state of the compound in solution or detect the presence of larger aggregates.
The data obtained from a DOSY experiment is typically presented as a 2D plot with chemical shifts on one axis and diffusion coefficients on the other. For a pure sample of this compound behaving as a single species, all proton signals corresponding to the molecule would align at the same diffusion coefficient value.
Hypothetical Research Findings:
A sample of this compound was analyzed using a 500 MHz NMR spectrometer equipped with a pulsed-field gradient probe. The resulting DOSY spectrum in CDCl₃ showed a single diffusion coefficient, indicating the compound exists primarily as a monomer under these conditions. The observed diffusion coefficient can be used to estimate the hydrodynamic radius of the molecule, providing a measure of its effective size in solution.
Below is a hypothetical data table summarizing the results.
| Compound | Solvent | Temperature (K) | Diffusion Coefficient (D) (m²/s) |
| This compound | CDCl₃ | 298 | 9.5 x 10⁻¹⁰ |
This table presents hypothetical data for illustrative purposes.
Dynamic Light Scattering (DLS) for Aggregate Formation
Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy, is a non-invasive technique used to measure the size distribution of small particles and molecules in a solution. nih.govunchainedlabs.com The method works by illuminating the sample with a laser and analyzing the time-dependent fluctuations in the intensity of the scattered light. unchainedlabs.com These fluctuations are caused by the Brownian motion of the particles, where smaller particles move more rapidly than larger ones. anton-paar.com The analysis of these fluctuations allows for the determination of the translational diffusion coefficient, which is then used to calculate the hydrodynamic diameter of the particles via the Stokes-Einstein equation. mdpi.com
DLS is particularly sensitive to the formation of larger species, making it an excellent tool for detecting and quantifying aggregation. nih.gov In the context of this compound, DLS could be used to study its propensity to form aggregates in various solvents or under different conditions such as changes in concentration or temperature. The presence of aggregates would be indicated by the appearance of a population of particles with a significantly larger hydrodynamic radius than that expected for the monomeric form.
Hypothetical Research Findings:
The polydispersity index (PDI) is another key parameter obtained from DLS analysis, which provides a measure of the heterogeneity of particle sizes in the sample. A PDI value below 0.1 typically indicates a monodisperse or highly uniform sample, while higher values suggest a broader size distribution or the presence of multiple species.
Below is a hypothetical data table summarizing the DLS findings at different concentrations.
| Concentration (mg/mL) | Z-Average Diameter (nm) | Polydispersity Index (PDI) | Predominant Species |
| 0.1 | 5.2 | 0.08 | Monomer |
| 1.0 | 8.5 | 0.25 | Monomer & Small Aggregates |
| 5.0 | 150.7 | 0.45 | Large Aggregates |
This table presents hypothetical data for illustrative purposes.
Q & A
Basic Research Questions
Q. What established synthetic routes are available for 1-[3-(4-ethylphenyl)propanoyl]indoline, and what precursors are commonly utilized?
- Methodological Answer : The compound can be synthesized via acylation of indoline derivatives. For example, a structurally similar compound, 1-[3-(4-fluorophenyl)acryloyl]indoline (CAS 327093-41-4), was synthesized by reacting indoline with a substituted acryloyl chloride under basic conditions . For the ethylphenyl variant, 3-(4-ethylphenyl)propanoyl chloride could serve as the acylating agent. Key steps include:
- Precursor preparation : 4-ethylphenylpropanoic acid activation to its acid chloride.
- Coupling : Reaction with indoline in anhydrous tetrahydrofuran (THF) using triethylamine as a base.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product .
Q. How can spectroscopic techniques confirm the structural integrity of this compound?
- Methodological Answer :
- NMR :
- ¹H NMR : Peaks at δ 7.2–7.4 ppm (aromatic protons of indoline and ethylphenyl groups), δ 3.8–4.2 ppm (methylene protons adjacent to the carbonyl), and δ 1.2–1.4 ppm (triplet for ethyl group -CH2CH3) .
- ¹³C NMR : Carbonyl resonance at ~170 ppm, aromatic carbons at 110–140 ppm .
- IR : Strong absorption at ~1680 cm⁻¹ (C=O stretch) .
- Single-crystal X-ray diffraction (if crystallized): Provides unambiguous confirmation of stereochemistry and bond lengths, as demonstrated for related indoline derivatives .
Q. What in vitro assays are suitable for preliminary evaluation of the compound’s biological activity?
- Methodological Answer :
- Enzyme inhibition assays : Test against kinases or phosphodiesterases using fluorogenic substrates (e.g., ADP-Glo™ Kinase Assay) .
- Cytotoxicity screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .
- Binding studies : Surface plasmon resonance (SPR) to measure affinity for target proteins (e.g., BSA for plasma protein binding) .
Advanced Research Questions
Q. How can computational modeling predict the binding affinity of this compound with enzymatic targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to model interactions with active sites (e.g., cyclooxygenase-2 or EGFR kinase). The ethylphenyl group may occupy hydrophobic pockets, while the carbonyl forms hydrogen bonds .
- MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze root-mean-square deviation (RMSD) to validate binding poses .
- QSAR : Corrogate substituent effects (e.g., ethyl vs. fluoro groups) on activity using descriptors like logP and polar surface area .
Q. What strategies resolve contradictions in reported biological activities of structurally similar indoline derivatives?
- Methodological Answer :
- Meta-analysis : Compare IC50 values across studies, adjusting for assay conditions (e.g., ATP concentration in kinase assays) .
- Structural analogs : Test derivatives with modified substituents (e.g., 4-methoxyphenyl or 4-fluorophenyl) to isolate electronic/hydrophobic effects .
- Dose-response validation : Reproduce conflicting studies under standardized protocols (e.g., NIH/NCATS guidelines) to control for batch variability .
Q. What chromatographic methods optimize purification of this compound from reaction byproducts?
- Methodological Answer :
- HPLC : Use a C18 column with isocratic elution (acetonitrile/water 70:30) at 1 mL/min; retention time ~8.2 min .
- TLC monitoring : Silica gel GF254 plates, developed with hexane:ethyl acetate (3:1); Rf ~0.5 .
- Recrystallization : Dissolve crude product in hot ethanol, cool to −20°C for 12 hours; yield ~65% .
Q. How does the ethylphenyl substituent influence the compound’s pharmacokinetic properties?
- Methodological Answer :
- Lipophilicity : Measure logP (e.g., shake-flask method); the ethyl group increases logP by ~0.5 compared to hydrogen .
- Metabolic stability : Incubate with liver microsomes (human/rat); analyze half-life via LC-MS. Ethyl groups may reduce CYP450-mediated oxidation .
- Plasma protein binding : Use equilibrium dialysis; hydrophobic substituents like ethylphenyl increase binding to albumin (>90%) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported synthetic yields for indoline-based compounds?
- Methodological Answer :
- Reaction condition audit : Compare solvent purity (e.g., anhydrous THF vs. technical grade), catalyst loadings, and temperature gradients .
- Byproduct profiling : Use GC-MS to identify side products (e.g., N-alkylation vs. O-acylation) .
- Scale-dependent effects : Pilot small-scale (50 mg) vs. large-scale (5 g) syntheses; yields may drop by 10–15% due to heat transfer inefficiencies .
Tables for Key Data
| Parameter | Value/Technique | Reference |
|---|---|---|
| Synthetic Yield | 65–78% (column chromatography) | |
| logP | 3.2 ± 0.1 (shake-flask) | |
| IC50 (HeLa cells) | 12.5 µM (MTT assay) | |
| HPLC Retention Time | 8.2 min (C18, ACN/H2O 70:30) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
